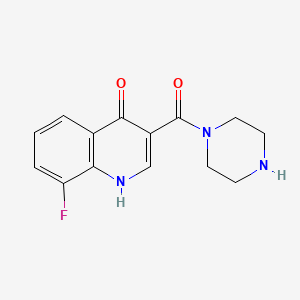
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a fluorinated quinoline derivative.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Carbonylation: The carbonyl group is introduced using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
作用機序
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity.
類似化合物との比較
Similar Compounds
8-Fluoroquinoline: Shares the fluorinated quinoline core.
3-(Piperazine-1-carbonyl)quinoline: Similar structure without the fluorine atom.
Quinolin-4(1H)-one: Lacks both the fluorine and piperazine groups.
Uniqueness
8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one’s unique combination of fluorine, piperazine, and quinoline moieties might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C14H14FN3O2 |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
8-fluoro-3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14FN3O2/c15-11-3-1-2-9-12(11)17-8-10(13(9)19)14(20)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19) |
InChIキー |
CYOAKHYXYPBROJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)

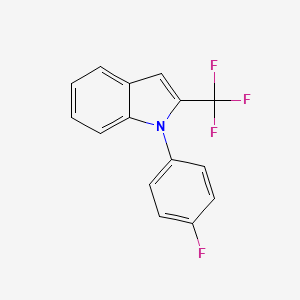
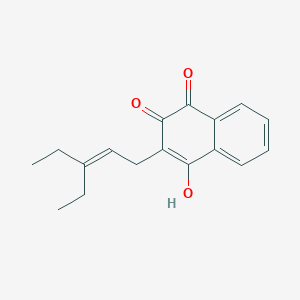

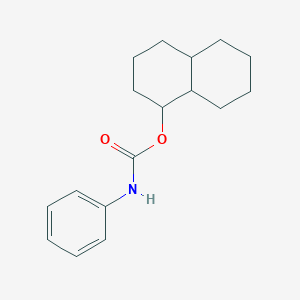


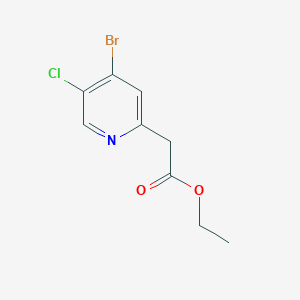


![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
